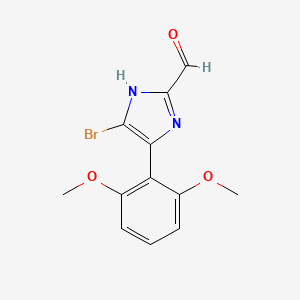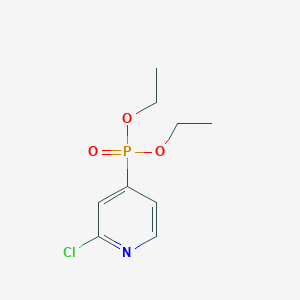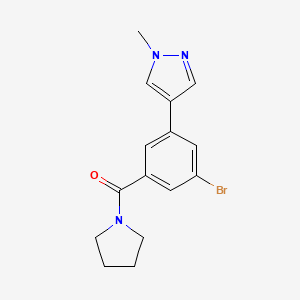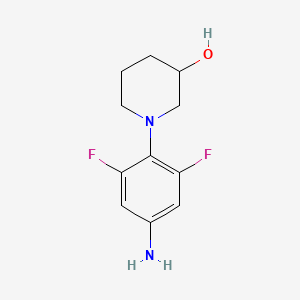
Exotoxin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exotoxin A is a potent toxin produced by the bacterium Pseudomonas aeruginosa. It is considered one of the most toxic extracellular proteins produced by this pathogen. This compound belongs to a class of bacterial toxins that transfer the adenosine diphosphate ribose moiety of nicotinamide adenine dinucleotide cation to specific target proteins within eukaryotic cells . This toxin is known for its ability to inhibit protein synthesis in host cells, leading to cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Exotoxin A is typically produced by culturing Pseudomonas aeruginosa under specific conditions that promote toxin production. The production of this compound is dependent on exogenous iron levels. The bacterium secretes the toxin into the culture medium, from which it can be purified .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Pseudomonas aeruginosa. The bacterium is grown in bioreactors with controlled environmental conditions, including temperature, pH, and nutrient supply. After sufficient growth, the culture medium is processed to isolate and purify this compound. This involves several steps, including filtration, precipitation, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Exotoxin A undergoes several types of chemical reactions, including:
Oxidation: The toxin can be oxidized, leading to changes in its structure and activity.
Reduction: Reduction reactions can alter the disulfide bonds within the toxin, affecting its stability and function.
Substitution: Specific amino acid residues within the toxin can be substituted, impacting its enzymatic activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reactions: Site-directed mutagenesis using specific primers and enzymes.
Major Products: The major products formed from these reactions include modified forms of this compound with altered enzymatic activity and stability .
Applications De Recherche Scientifique
Exotoxin A has numerous applications in scientific research, including:
Chemistry: Used as a model protein to study protein folding, stability, and enzymatic activity.
Biology: Employed in studies of bacterial pathogenesis and host-pathogen interactions.
Medicine: Investigated for its potential use in targeted cancer therapies.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
Exotoxin A exerts its effects by inhibiting protein synthesis in eukaryotic cells. It does so by transferring the adenosine diphosphate ribose moiety from nicotinamide adenine dinucleotide cation to elongation factor 2, a key protein involved in the translocation of ribosomes during protein synthesis. This modification inactivates elongation factor 2, leading to the cessation of protein synthesis and ultimately cell death . The toxin binds to specific receptors on the surface of target cells, facilitating its entry into the cytoplasm where it exerts its toxic effects .
Comparaison Avec Des Composés Similaires
- Diphtheria toxin
- Cholix toxin
- Shiga toxin
- Pertussis toxin
Exotoxin A’s unique structure and mode of action make it a valuable tool in scientific research and a potential therapeutic agent.
Propriétés
Numéro CAS |
91262-95-2 |
|---|---|
Formule moléculaire |
C25H25N9O2 |
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
2-[[8-amino-6-(4,6-dimethyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)-2,7-naphthyridin-3-yl]amino]-6-methyl-5,8-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C25H25N9O2/c1-13-16(9-28-23-18(13)11-33(3)25(23)36)19-6-14-7-20(27-10-17(14)24(26)29-19)30-21-8-15-4-5-32(2)22(35)12-34(15)31-21/h6-10H,4-5,11-12H2,1-3H3,(H2,26,29)(H,27,30,31) |
Clé InChI |
PYRBDKAMXQEVJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CN(C(=O)C2=NC=C1C3=NC(=C4C=NC(=CC4=C3)NC5=NN6CC(=O)N(CCC6=C5)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)






![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)




